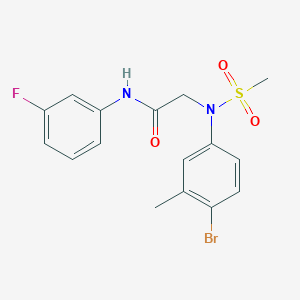![molecular formula C17H17N3O5S2 B4232399 3-[4-(MORPHOLINOSULFONYL)ANILINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE](/img/structure/B4232399.png)
3-[4-(MORPHOLINOSULFONYL)ANILINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE
Overview
Description
3-[4-(MORPHOLINOSULFONYL)ANILINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a morpholine ring, a sulfonyl group, and a benzisothiazole moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(MORPHOLINOSULFONYL)ANILINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzisothiazole Core: The benzisothiazole core can be synthesized through the cyclization of 2-aminobenzenethiol with a suitable electrophile.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like chlorosulfonic acid or sulfur trioxide.
Attachment of the Morpholine Ring: The morpholine ring is attached through nucleophilic substitution reactions, where a morpholine derivative reacts with an appropriate leaving group on the benzisothiazole core.
Final Assembly: The final compound is assembled by coupling the sulfonylated benzisothiazole with the morpholine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(MORPHOLINOSULFONYL)ANILINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-[4-(MORPHOLINOSULFONYL)ANILINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-[4-(MORPHOLINOSULFONYL)ANILINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting normal biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[4-(4-morpholinylsulfonyl)phenyl]-1,2-benzisothiazol-3-amine: Lacks the 1,1-dioxide group, which may affect its chemical reactivity and biological activity.
N-[4-(4-piperidinylsulfonyl)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide: Contains a piperidine ring instead of a morpholine ring, which may alter its pharmacological properties.
Uniqueness
3-[4-(MORPHOLINOSULFONYL)ANILINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE is unique due to the presence of the morpholine ring and the 1,1-dioxide group, which confer distinct chemical and biological properties. These structural features may enhance its stability, solubility, and interaction with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(4-morpholin-4-ylsulfonylphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S2/c21-26(22)16-4-2-1-3-15(16)17(19-26)18-13-5-7-14(8-6-13)27(23,24)20-9-11-25-12-10-20/h1-8H,9-12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUIZAFIIFQVJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC3=NS(=O)(=O)C4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![METHYL 4-(2,5-DIMETHYLPHENYL)-6-{[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B4232322.png)


![N-(4-methoxyphenyl)-2-[3-(4-phenyl-1-piperazinyl)propanoyl]hydrazinecarboxamide](/img/structure/B4232344.png)
![5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(METHYLSULFANYL)-N-[(THIOPHEN-2-YL)METHYL]PYRIMIDINE-4-CARBOXAMIDE](/img/structure/B4232363.png)
![methyl 2-[({[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]oxy}acetyl)amino]benzoate](/img/structure/B4232369.png)
![2-[(4-ethylphenyl)amino]-N-(2-methoxyphenyl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B4232376.png)
![5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-isobutyl-2-nitroaniline](/img/structure/B4232384.png)
![N-(2,6-dimethylphenyl)-2-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}acetamide](/img/structure/B4232389.png)
![N-[(3-iodo-5-methoxy-4-phenylmethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride](/img/structure/B4232396.png)
![2-nitro-N-[({4-[(phenylacetyl)amino]phenyl}amino)carbonothioyl]benzamide](/img/structure/B4232405.png)
![2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-4-nitrophenyl)acetamide](/img/structure/B4232413.png)
![3-chloro-4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]-N-(1-phenylethyl)benzenesulfonamide](/img/structure/B4232417.png)
![2-({4-Benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)propanoic acid](/img/structure/B4232424.png)
